molecular formula C15H25N3S B7641023 1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine

1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine

Cat. No. B7641023
M. Wt: 279.4 g/mol
InChI Key: LZNLQWZREKGOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as CP-55940 and is a synthetic cannabinoid that has been shown to interact with the endocannabinoid system in the body.

Mechanism of Action

CP-55940 works by binding to and activating the cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This leads to the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, modulate immune function, and have neuroprotective effects. It has also been shown to have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-55940 in lab experiments is its potency and selectivity in binding to the cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity in high doses.

Future Directions

There are several future directions for the research on CP-55940. One area of interest is the development of new drugs based on the structure of CP-55940 for the treatment of chronic pain and inflammation. Another area of interest is the exploration of its potential anti-cancer properties and its role in modulating immune function. Additionally, further studies are needed to fully understand the mechanism of action of CP-55940 and its potential side effects.

Synthesis Methods

The synthesis of CP-55940 involves several steps, including the reaction of 2-cyclopropyl-1,3-thiazol-5-ylmethanol with N-propan-2-ylpiperidin-4-amine in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain a pure form of CP-55940.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain.

properties

IUPAC Name

1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3S/c1-11(2)17-13-5-7-18(8-6-13)10-14-9-16-15(19-14)12-3-4-12/h9,11-13,17H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNLQWZREKGOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)CC2=CN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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